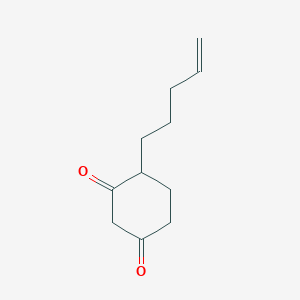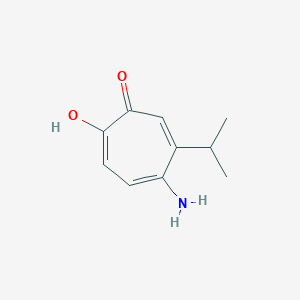
5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one, also known as β-thujaplicin, is a monoterpenoid compound. It is a cyclic ketone with a hydroxy group at position 2 and an isopropyl group at position 4. This compound is isolated from plants such as Thuja plicata and Chamaecyparis obtusa and exhibits notable antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as Thuja plicata and Chamaecyparis obtusa. The extraction process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Bromine is often used in electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential antineoplastic and antiplasmodial activities.
Industry: Utilized in the development of antimicrobial agents and preservatives.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antineoplastic Activity: Inhibits the proliferation of neoplastic cells by interfering with cellular pathways involved in cell division.
Antiplasmodial Activity: Effective against Apicomplexan parasites by targeting specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, a related compound with an additional hydroxyl group.
Tropone: 2,4,6-Cycloheptatrien-1-one, a non-benzenoid aromatic compound.
Uniqueness
5-Amino-2-hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct antimicrobial, antineoplastic, and antiplasmodial properties .
Properties
CAS No. |
90035-67-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-5-10(13)9(12)4-3-8(7)11/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
CTTPUXAOAOCCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


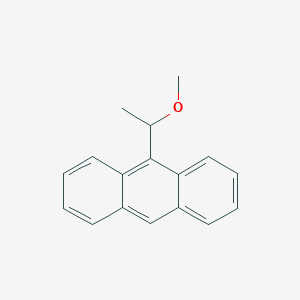
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
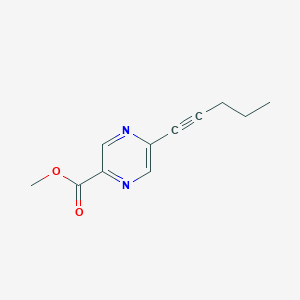
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
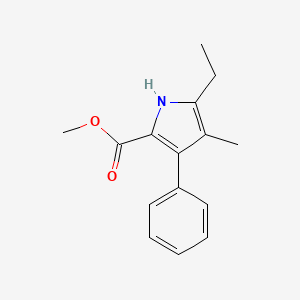
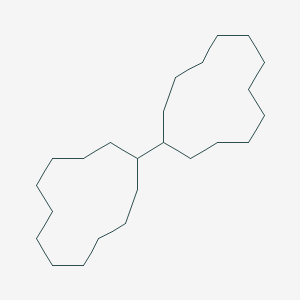
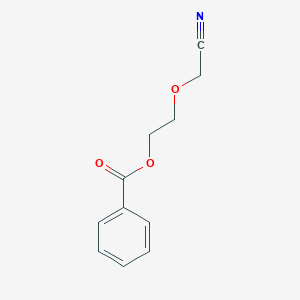
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)
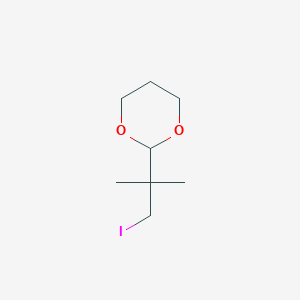
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
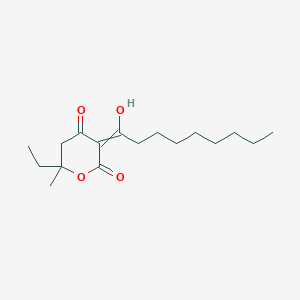
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
